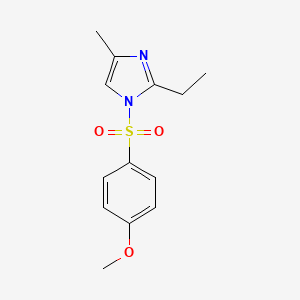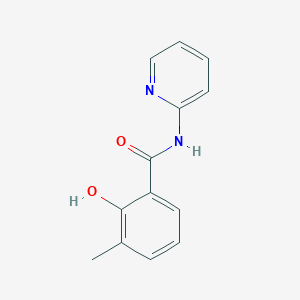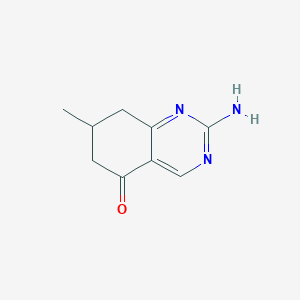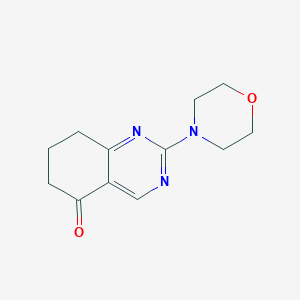![molecular formula C5H10N4OS B4453254 3-[(2-methoxyethyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B4453254.png)
3-[(2-methoxyethyl)sulfanyl]-1H-1,2,4-triazol-5-amine
概要
説明
3-[(2-methoxyethyl)sulfanyl]-1H-1,2,4-triazol-5-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound has a sulfanyl group attached to the triazole ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methoxyethyl)sulfanyl]-1H-1,2,4-triazol-5-amine typically involves the reaction of 1H-1,2,4-triazol-5-amine with 2-methoxyethyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
3-[(2-methoxyethyl)sulfanyl]-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the sulfanyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
科学的研究の応用
3-[(2-methoxyethyl)sulfanyl]-1H-1,2,4-triazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 3-[(2-methoxyethyl)sulfanyl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The triazole ring can also interact with metal ions or other active sites in enzymes, affecting their activity.
類似化合物との比較
Similar Compounds
- 2-[(2-methoxyethyl)sulfanyl]-1H-1,2,4-triazol-5-amine
- 4-[(2-methoxyethyl)sulfanyl]-1H-1,2,4-triazol-5-amine
- 3-[(2-ethoxyethyl)sulfanyl]-1H-1,2,4-triazol-5-amine
Uniqueness
3-[(2-methoxyethyl)sulfanyl]-1H-1,2,4-triazol-5-amine is unique due to the specific positioning of the methoxyethyl sulfanyl group on the triazole ring. This positioning can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
特性
IUPAC Name |
3-(2-methoxyethylsulfanyl)-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4OS/c1-10-2-3-11-5-7-4(6)8-9-5/h2-3H2,1H3,(H3,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORZNWOZTMNVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=NNC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(1-pyrrolidinylsulfonyl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4453173.png)
amino]-N-3-pyridinylbenzamide](/img/structure/B4453181.png)
![7-(2-chlorobenzyl)-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4453191.png)
![4-[(4-Ethyl-1-piperazinyl)sulfonyl]-2,3-dimethylphenyl methyl ether](/img/structure/B4453214.png)

![1-[(4-fluoro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4453224.png)

![7-amino-3-[(phenylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4453230.png)
methanone](/img/structure/B4453235.png)
![2-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}-6-methylpyridin-3-ol](/img/structure/B4453243.png)


![2-methyl-6-[4-phenyl-1-(2-pyridin-2-ylethyl)-1H-imidazol-5-yl]pyridine](/img/structure/B4453260.png)
